Dibenzazepinone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

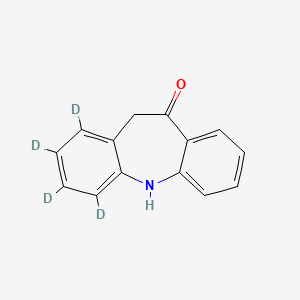

1,2,3,4-tetradeuterio-5,11-dihydrobenzo[b][1]benzazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2/i1D,3D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZGCLXGCOECAY-DNZPNURCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC3=CC=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661903 |

Source

|

| Record name | (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189706-86-2 |

Source

|

| Record name | (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Dibenzazepinone-d4 in Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function of Dibenzazepinone-d4 in the field of proteomics. While not directly involved in the analysis of proteins, this isotopically labeled compound serves a critical ancillary role in studies aiming to understand the effects of dibenzazepine-based drugs on the proteome. Its primary function is as an internal standard for highly accurate and precise quantification of the parent compound, Dibenzazepinone, or its derivatives in biological matrices using mass spectrometry. This accurate quantification is a prerequisite for robust pharmacodynamic and toxicoproteomic studies that correlate drug exposure with changes in protein expression and signaling pathways.

Core Function: An Internal Standard for Quantitative Mass Spectrometry

This compound is a deuterated form of Dibenzazepinone, a core chemical structure of various pharmaceuticals. The four deuterium atoms (d4) increase its molecular weight without significantly altering its chemical properties. In quantitative mass spectrometry-based proteomics and related drug metabolism and pharmacokinetic (DMPK) studies, this compound is used as an internal standard (IS).

The rationale for using a stable isotope-labeled internal standard is to correct for variations that can occur during sample preparation and analysis. Because this compound is chemically almost identical to the non-labeled analyte, it behaves similarly during extraction, ionization, and fragmentation. By adding a known amount of this compound to a sample, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal in the mass spectrometer is then used for quantification, leading to more accurate and precise results than external calibration methods.

While proteomics focuses on the large-scale study of proteins, understanding the impact of a drug on the proteome requires a precise measure of the drug's concentration in the biological system being studied. Therefore, the use of this compound is a key step in the analytical workflow of studies that bridge pharmacokinetics and proteomics.

Quantitative Data Summary

The following table summarizes the key chemical and mass spectrometric properties of Dibenzazepinone and its deuterated analog, this compound. These values are essential for developing a quantitative LC-MS/MS method. The mass transitions are representative and would be optimized for a specific instrument.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

| Dibenzazepinone | C₁₄H₁₁NO | 209.24 | 210.1 | e.g., 181.1 |

| This compound | C₁₄H₇D₄NO | 213.27 | 214.1 | e.g., 185.1 |

Experimental Protocols

The following is a representative experimental protocol for the quantification of a dibenzazepine-based compound in a biological matrix (e.g., plasma) using this compound as an internal standard, followed by a proteomics workflow. This protocol is based on established methods for similar compounds, such as Carbamazepine.

Part 1: Quantitative Analysis of a Dibenzazepine Compound using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound (internal standard).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

2. Liquid Chromatography (LC)

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dibenzazepinone (Analyte): m/z 210.1 → 181.1

-

This compound (IS): m/z 214.1 → 185.1

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for the specific instrument being used.

Part 2: Proteomic Analysis of Drug-Treated Samples

Following the quantification of the dibenzazepine compound, a proteomics study can be conducted on samples from the same experiment (e.g., cell lysates or tissues from treated animals) to assess the drug's impact on protein expression.

1. Sample Preparation for Proteomics

-

Lyse cells or homogenize tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Perform protein reduction, alkylation, and in-solution digestion with trypsin.

-

Clean up the resulting peptides using solid-phase extraction (SPE).

2. LC-MS/MS for Proteomics

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-flow liquid chromatography system.

-

Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

3. Data Analysis

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).

-

Identify and quantify proteins by searching against a relevant protein database.

-

Perform statistical analysis to identify proteins that are differentially expressed between control and drug-treated groups.

-

Conduct pathway analysis and functional annotation of the differentially expressed proteins to gain biological insights into the drug's mechanism of action.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for a study combining quantitative drug analysis with a proteomics investigation.

Signaling Pathway Context

This diagram illustrates the logical relationship where accurate drug quantification is essential for understanding its downstream effects on cellular signaling pathways, which are studied via proteomics.

The Metabolism of Oxcarbazepine: A Technical Guide for Researchers

An In-depth Examination of the Metabolic Pathways and Analytical Methodologies for the Antiepileptic Drug Oxcarbazepine and its Metabolites

This technical guide provides a comprehensive overview of the metabolism of Oxcarbazepine, a second-generation antiepileptic drug. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the biotransformation of Oxcarbazepine, the quantitative analysis of its metabolites, and the experimental protocols employed in their study. A key focus of this document is to clarify the role of deuterated compounds, such as Dibenzazepinone-d4, in the analytical workflow.

Introduction to Oxcarbazepine

Oxcarbazepine, structurally a 10-keto derivative of carbamazepine, is an anticonvulsant medication used in the management of partial seizures.[1] It functions primarily as a prodrug, undergoing rapid and extensive metabolism to its pharmacologically active metabolite, which is largely responsible for its therapeutic effects.[2][3][4] A key advantage of Oxcarbazepine over its predecessor, carbamazepine, is its distinct metabolic pathway, which reduces the potential for drug-drug interactions mediated by the cytochrome P450 system.[2]

The Metabolic Pathway of Oxcarbazepine

The primary metabolic pathway of Oxcarbazepine involves the reduction of its keto group, rather than oxidation. This biotransformation is primarily carried out by cytosolic reductases in the liver.

The principal metabolite formed is the 10-monohydroxy derivative (MHD), also known as licarbazepine. MHD is the active metabolite and is responsible for the majority of Oxcarbazepine's anticonvulsant activity. This reduction is stereoselective, with different aldo-keto reductase (AKR) enzymes preferentially forming the (S)- and (R)-enantiomers of MHD.

A minor metabolic pathway involves the oxidation of MHD to the inactive 10,11-dihydroxy derivative (DHD). Subsequently, both MHD and DHD can undergo glucuronidation to facilitate their excretion.

Below is a diagram illustrating the metabolic pathway of Oxcarbazepine.

The Role of this compound in Analytical Methodology

Contrary to being a metabolite, "this compound" is a deuterated internal standard used in the quantitative analysis of Oxcarbazepine and its metabolites. The term "Dibenzazepinone" refers to the core chemical structure of Oxcarbazepine. The "-d4" suffix indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms.

Isotope-labeled internal standards, such as this compound, are crucial in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). They are added to biological samples (e.g., plasma, serum) at a known concentration before sample preparation. Because these standards have a slightly higher mass than their non-deuterated counterparts, they can be distinguished by the mass spectrometer. Their chemical and physical properties, however, are nearly identical to the analyte of interest. This allows for accurate quantification by correcting for any loss of analyte during sample extraction and analysis, as well as for variations in instrument response.

The following diagram illustrates a typical workflow for the bioanalytical quantification of Oxcarbazepine and its metabolites using a deuterated internal standard.

Quantitative Data on Oxcarbazepine Metabolism

The pharmacokinetics of Oxcarbazepine are largely dictated by the formation and elimination of its active metabolite, MHD.

| Parameter | Oxcarbazepine | 10-Monohydroxy Derivative (MHD) |

| Time to Peak Plasma Concentration (Tmax) | ~1-3 hours | ~4-12 hours |

| Plasma Half-life (t1/2) | ~1-5 hours | ~7-20 hours |

| Plasma Protein Binding | ~67% | ~38-40% |

| Renal Excretion (% of dose) | <1% (unchanged) | ~27% (unchanged), ~49% (as glucuronides) |

Note: Pharmacokinetic parameters can vary based on factors such as age, renal function, and co-administered medications.

Experimental Protocols

The simultaneous determination of Oxcarbazepine and its metabolites in biological matrices is typically performed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting Oxcarbazepine and MHD from plasma or serum is protein precipitation.

-

Sample Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume of a working solution containing the deuterated internal standards (e.g., Oxcarbazepine-d4 and MHD-d4) at a known concentration.

-

Precipitation: Add a precipitating agent, typically acetonitrile, in a specific ratio (e.g., 3:1 or 4:1, precipitant to sample).

-

Vortexing: Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for a specified time (e.g., 5-10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

-

Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution to enhance chromatographic performance.

Chromatographic Separation

A reversed-phase C18 column is commonly employed for the separation of Oxcarbazepine and its metabolites.

-

Mobile Phase A: Typically an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and/or a buffer.

-

Mobile Phase B: An organic solvent such as acetonitrile or methanol.

-

Gradient Elution: A gradient program is often used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: A typical flow rate for HPLC is 0.5-1.0 mL/min, while for UPLC it is generally lower.

-

Column Temperature: The column is often heated (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in the positive ion mode is the preferred detection method due to its high selectivity and sensitivity.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example:

-

Oxcarbazepine: m/z 253.1 → 180.2

-

MHD (Licarbazepine): m/z 255.1 → 192.2

-

Oxcarbazepine-d4: m/z 257.0 → 240.0

-

MHD-d4: m/z 259.0 → 241.1 (Note: Exact m/z values may vary slightly depending on the instrument and conditions.)

-

Conclusion

The metabolism of Oxcarbazepine is a well-characterized process dominated by its conversion to the active metabolite, 10-monohydroxy derivative (MHD). A thorough understanding of this metabolic pathway is essential for the clinical application and further development of this antiepileptic drug. The use of deuterated internal standards, such as this compound, is integral to the accurate and precise quantification of Oxcarbazepine and its metabolites in biological samples, enabling robust pharmacokinetic and therapeutic drug monitoring studies. The experimental protocols outlined in this guide provide a foundation for researchers to develop and validate their own bioanalytical methods for the study of this important therapeutic agent.

References

The Critical Role of Dibenzazepinone-d4 in Antiepileptic Drug Research: A Technical Guide

Introduction: In the precise and demanding field of antiepileptic drug (AED) development and therapeutic drug monitoring (TDM), accuracy is paramount. The quantification of drug concentrations in biological matrices is a cornerstone of pharmacokinetic studies, bioequivalence trials, and personalized medicine. Dibenzazepinone-d4, a deuterium-labeled analog of dibenzazepine derivatives, serves a critical function not as a therapeutic agent, but as a high-fidelity internal standard in bioanalytical testing. This guide provides a detailed overview of its application, focusing on the underlying principles and methodologies that make it an indispensable tool for researchers.

The Principle of Stable Isotope-Labeled Internal Standards

The "ideal" internal standard (IS) is a compound added to samples at a known concentration to correct for the loss of analyte during sample processing and for variability in instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] A SIL-IS is a version of the analyte of interest where one or more atoms have been replaced by a heavier isotope (e.g., hydrogen-1 with deuterium, or carbon-12 with carbon-13).

This compound is structurally identical to its unlabeled counterpart but has a higher molecular weight. This key difference allows it to be distinguished by a mass spectrometer, yet its physicochemical properties are nearly identical. Consequently, it co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization efficiency, thereby providing the most accurate correction for analytical variability.[1][2] The use of a SIL-IS significantly enhances method robustness, reduces matrix effects, and improves the accuracy and precision of quantification.[1][2]

Application in the Bioanalysis of Dibenzazepine-Derived AEDs

This compound is structurally related to a class of AEDs that includes Oxcarbazepine (OXC), Eslicarbazepine Acetate (ESL), and Carbamazepine. These compounds share a common metabolic pathway, making a deuterated analog an ideal internal standard for their simultaneous quantification. For instance, the prodrug Oxcarbazepine is rapidly metabolized to its active metabolite, 10-hydroxycarbazepine (MHD), also known as licarbazepine. Eslicarbazepine Acetate is another prodrug that is extensively converted to eslicarbazepine (S-licarbazepine), the S-enantiomer of MHD.

A deuterated internal standard like Oxcarbazepine-d4 (a close proxy for this compound) is used to accurately quantify both the parent drug and its critical metabolites in biological samples like serum or plasma.

References

- 1. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Isotopic Labeling of Dibenzazepinone-d4

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, a crucial isotopically labeled internal standard.

Introduction

This compound is the deuterated form of Dibenzazepinone, a molecule of significant interest in pharmaceutical research due to its structural relation to various active pharmaceutical ingredients (APIs). The incorporation of four deuterium atoms into the dibenzazepinone structure renders it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[1] Its nearly identical chemical and physical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for precise and accurate quantification in complex biological matrices.[1][2]

Synthesis of this compound

The synthesis of deuterated compounds like this compound is a critical process that aims for high isotopic purity and stability.[3] While the specific proprietary synthesis methods for commercially available this compound may vary, a common and effective strategy for introducing deuterium into aromatic rings is through hydrogen-deuterium exchange reactions.[4] These reactions are typically catalyzed by a strong acid in the presence of a deuterium source.

A plausible synthetic approach involves the direct deuteration of unlabeled Dibenzazepinone. This method leverages the reactivity of the aromatic protons under specific conditions to achieve isotopic exchange.

Experimental Protocol: Acid-Catalyzed Hydrogen-Deuterium Exchange

-

Preparation: Unlabeled Dibenzazepinone is dissolved in a suitable inert solvent.

-

Deuterium Source: A deuterated acid, such as deuterated sulfuric acid (D₂SO₄), is added to the solution. Heavy water (D₂O) often serves as the deuterium source.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature to facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic rings. The reaction is allowed to proceed for a sufficient duration to ensure maximal deuterium incorporation.

-

Quenching and Work-up: The reaction is carefully quenched by the addition of a neutral-to-basic solution.

-

Extraction: The deuterated product is extracted from the aqueous phase using an appropriate organic solvent.

-

Purification: The crude this compound is purified using techniques such as column chromatography to remove any unreacted starting material and byproducts, ensuring high chemical and isotopic purity.

Synthesis Pathway Diagram

References

- 1. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]

- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

The Neurological Relevance of Dibenzazepine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dibenzazepine scaffold, a tricyclic structure composed of two benzene rings fused to an azepine ring, represents a cornerstone in the development of neurologically active pharmaceuticals. From seminal discoveries in the mid-20th century to modern derivatives, this chemical class has yielded a diverse array of compounds with profound applications in treating a spectrum of neurological and psychiatric disorders. This technical guide provides an in-depth examination of the core dibenzazepine compounds, their mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to elucidate their function.

Core Dibenzazepine Compounds in Neurology

Dibenzazepine derivatives can be broadly categorized based on their primary therapeutic applications in neurology: anticonvulsants, antidepressants, and antipsychotics. Each category leverages the unique pharmacological properties conferred by substitutions on the dibenzazepine nucleus.

Anticonvulsants

This class primarily includes carbamazepine and its analogues, which are widely used in the management of epilepsy and neuropathic pain.

-

Carbamazepine (CBZ): A first-generation anticonvulsant, carbamazepine is a mainstay treatment for focal seizures, generalized tonic-clonic seizures, and trigeminal neuralgia.[1] Its efficacy in neuropathic pain has also been documented in several clinical trials.[2][3]

-

Oxcarbazepine (OXC): A keto-analogue of carbamazepine, developed to improve tolerability. It is a prodrug that is rapidly metabolized to its active metabolite, licarbazepine.

-

Eslicarbazepine Acetate (ESL): A newer, third-generation dibenzazepine anticonvulsant, ESL is a prodrug of eslicarbazepine (S-licarbazepine), the S-enantiomer of licarbazepine. It is approved for the treatment of partial-onset seizures.

Tricyclic Antidepressants (TCAs)

Imipramine, the prototypical dibenzazepine-based TCA, revolutionized the treatment of major depressive disorder.

-

Imipramine: Primarily functions by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their synaptic availability.[4] It has demonstrated efficacy in numerous clinical trials for depression.[5]

Antipsychotics

Dibenzazepine and its structural relatives, dibenzoxazepines and dibenzodiazepines, form the basis for several critical antipsychotic medications.

-

Loxapine: A dibenzoxazepine antipsychotic used in the treatment of schizophrenia. It exhibits a mixed antagonist profile at dopamine and serotonin receptors.

-

Clozapine: A dibenzodiazepine, clozapine is an atypical antipsychotic with superior efficacy in treatment-resistant schizophrenia. Its use is carefully managed due to the risk of agranulocytosis.

Mechanisms of Action and Signaling Pathways

The neurological effects of dibenzazepine compounds are mediated through distinct molecular targets and signaling pathways.

Anticonvulsants: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for dibenzazepine anticonvulsants is the blockade of voltage-gated sodium channels (VGSCs). This action is state-dependent, with a higher affinity for the inactivated state of the channel, which leads to a reduction in sustained high-frequency neuronal firing characteristic of seizure activity. However, there are subtle but significant differences between the compounds. Carbamazepine and Oxcarbazepine are thought to primarily affect the fast inactivation of VGSCs, while Eslicarbazepine has a more pronounced effect on the slow inactivation state.

Antidepressants: Neurotransmitter Reuptake Inhibition

Imipramine exerts its antidepressant effects by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. It binds to the serotonin transporter (SERT) and the norepinephrine transporter (NET), increasing the concentration of these neurotransmitters in the synapse and enhancing postsynaptic receptor signaling.

Antipsychotics: Multi-Receptor Antagonism

The therapeutic action of dibenzazepine-related antipsychotics like loxapine and clozapine is complex, involving antagonism at multiple neurotransmitter receptors. A key aspect of their "atypical" profile is the potent blockade of serotonin 5-HT2A receptors in addition to dopamine D2 receptors. This dual antagonism is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. Clozapine, in particular, has a complex binding profile, interacting with numerous other receptors which contributes to its unique efficacy and side-effect profile.

Data Presentation: Comparative Efficacy and Pharmacokinetics

Quantitative data from clinical trials and pharmacokinetic studies are crucial for comparing the properties of dibenzazepine compounds.

Table 1: Comparative Efficacy of Dibenzazepine Compounds

| Compound | Indication | Efficacy Measure | Result | Citation(s) |

| Carbamazepine | Neuropathic Pain | Pain relief vs. placebo | >50% of patients with trigeminal neuralgia experience pain relief. | |

| Pain intensity reduction (VAS) in spinal cord injury | Significant reduction at 1 month (p=0.024) vs. placebo. | |||

| Imipramine | Chronic Depression | Favorable response vs. placebo | 45% (Imipramine) vs. 12% (Placebo). | |

| Psychotic Depression | Reduction in HAM-D score | Significantly more effective than in nonpsychotic depression. | ||

| Loxapine | Schizophrenia (Agitation) | Reduction in PANSS-EC score vs. placebo | Significant reduction at 10mg from 20 mins to 2 hours. | |

| Schizophrenia | Global effect (not improved) vs. placebo | 30% (Loxapine) vs. placebo. | ||

| Clozapine | Treatment-Resistant Schizophrenia | Improvement vs. chlorpromazine (6 weeks) | 30% (Clozapine) vs. 4% (Chlorpromazine). | |

| Treatment-Resistant Schizophrenia | Reduction in psychiatric hospital admission vs. standard antipsychotics | Hazard Ratio: 0.78. |

Table 2: Comparative Pharmacokinetics of Dibenzazepine Compounds

| Parameter | Carbamazepine | Imipramine | Loxapine | Clozapine |

| Bioavailability | 75-85% | 29-77% | Rapidly and almost completely absorbed | Bioequivalent to solution |

| Peak Plasma Time | 6-8 hours | 2-6 hours | 1-3 hours (oral) | 2.5 hours (range 1-6) |

| Protein Binding | 75-80% | 60-96% | ~97% (inferred from clozapine) | ~97% |

| Metabolism | Hepatic (CYP3A4, CYP2C8, CYP1A2), autoinduction | Hepatic (CYP1A2, CYP3A4, CYP2C19, CYP2D6) | Hepatic (CYP2D6, CYP3A4, CYP1A2) | Hepatic (CYP1A2, CYP3A4) |

| Active Metabolite(s) | Carbamazepine-10,11-epoxide | Desipramine | 8-hydroxyloxapine, Amoxapine | N-desmethylclozapine |

| Elimination Half-life | 36h (single dose), 16-24h (multiple doses) | ~12 hours (Imipramine), ~22.5 hours (Desipramine) | ~4 hours (oral) | 8-12 hours |

| Excretion | Urine (72%), Feces (28%) | Urine (<5% unchanged) | Primarily renal | Primarily renal |

| Citation(s) |

Experimental Protocols

Elucidating the mechanisms and effects of dibenzazepine compounds relies on a variety of sophisticated experimental techniques. Below are representative protocols for key assays.

Whole-Cell Patch-Clamp Electrophysiology for Assessing VGSC Blockade

This protocol is designed to measure the effects of a dibenzazepine compound, such as carbamazepine, on voltage-gated sodium currents in a neuronal cell line.

Objective: To characterize the state-dependent block of Na+ channels by carbamazepine.

Materials:

-

Cell line expressing the target sodium channel subtype (e.g., HEK293 cells stably expressing human Nav1.2).

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).

-

Internal solution (in mM): 135 K-gluconate, 4 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Na2-phosphocreatine (pH 7.3).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass micropipettes (resistance 3-5 MΩ).

-

Carbamazepine stock solution and perfusion system.

Procedure:

-

Culture cells on glass coverslips to an appropriate confluency.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Fabricate micropipettes using a puller and fill with internal solution.

-

Approach a cell with the micropipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline sodium currents using a voltage-clamp protocol to assess channel activation, steady-state inactivation, and recovery from inactivation.

-

Activation: Hold the cell at -100 mV and apply depolarizing steps from -80 mV to +60 mV.

-

Steady-state inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses from -120 mV to 0 mV, followed by a test pulse to 0 mV.

-

-

Perfuse the chamber with the external solution containing the desired concentration of carbamazepine.

-

Repeat the voltage-clamp protocols to measure the effect of the compound on sodium channel gating properties.

-

Analyze the data to determine changes in current amplitude, and shifts in the voltage-dependence of activation and inactivation.

Microelectrode Array (MEA) Analysis of Neuronal Network Activity

This protocol outlines the use of MEAs to assess how a dibenzazepine compound alters spontaneous electrical activity in a cultured neuronal network.

Objective: To quantify the effect of a dibenzazepine on neuronal network excitability.

Materials:

-

Microelectrode array plates (e.g., 24- or 96-well).

-

Primary cortical or hippocampal neurons.

-

Neuron culture medium and supplements.

-

MEA recording system with integrated amplifier and data acquisition software.

-

Dibenzazepine compound of interest.

Procedure:

-

Coat MEA plates with an adhesion-promoting substrate (e.g., poly-L-ornithine and laminin).

-

Dissociate primary neurons from embryonic rodent brain tissue and plate them onto the MEAs at a desired density.

-

Culture the neurons for at least 14 days in vitro to allow for the formation of a mature, spontaneously active synaptic network.

-

Place the MEA plate into the recording system and allow it to equilibrate.

-

Record baseline spontaneous neuronal activity (spikes and bursts) for a defined period (e.g., 30 minutes).

-

Introduce the dibenzazepine compound at various concentrations to the culture medium.

-

After a suitable incubation period, record the neuronal activity again for the same duration.

-

(Optional) Perform a washout step by replacing the drug-containing medium with fresh medium and record recovery.

-

Analyze the recorded data using software to quantify parameters such as mean firing rate, burst frequency, burst duration, and network synchronicity. Compare the pre- and post-drug application data to determine the compound's effect.

Radioligand Binding Assay for Transporter Inhibition

This protocol describes a competitive binding assay to determine the affinity (Ki) of a compound like imipramine for the serotonin or norepinephrine transporter.

Objective: To quantify the binding affinity of imipramine for SERT and NET.

Materials:

-

Cell membranes prepared from cells expressing human SERT or NET.

-

Radioligand with high affinity for the transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET).

-

Imipramine stock solution.

-

Non-specific binding control (a high concentration of a known potent inhibitor).

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of imipramine.

-

In a multi-well plate, combine the cell membrane preparation, assay buffer, and either a) buffer (for total binding), b) non-specific binding control, or c) a concentration of imipramine.

-

Add the radioligand at a fixed concentration (typically near its Kd value) to all wells to initiate the binding reaction.

-

Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of imipramine to generate a competition curve.

-

Determine the IC50 (the concentration of imipramine that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The dibenzazepine class of compounds has had an enduring and profound impact on the field of neurology. Their diverse mechanisms of action, from the nuanced modulation of ion channels to the broad-spectrum inhibition of neurotransmitter reuptake and receptor antagonism, have provided clinicians with vital tools to manage a range of debilitating neurological and psychiatric disorders. The continued investigation of these compounds and the development of new derivatives with improved efficacy and tolerability profiles underscore the lasting relevance of the dibenzazepine scaffold in modern neuroscience and drug discovery. This guide serves as a foundational resource for professionals engaged in this critical area of research, providing a comprehensive overview of the core principles, quantitative data, and experimental approaches that define the field.

References

- 1. The use of anticonvulsants for neuropathic pain - Australian Prescriber [australianprescriber.tg.org.au]

- 2. Carbamazepine for Acute and Chronic Pain | AAFP [aafp.org]

- 3. Carbamazepine for chronic neuropathic pain and fibromyalgia in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

The Metabolic Journey of Dibenzazepines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of dibenzazepines, a class of drugs widely used in the treatment of epilepsy and other neurological disorders. The focus is on the core compounds: carbamazepine, oxcarbazepine, and eslicarbazepine acetate. This document details the enzymatic processes, resultant metabolites, quantitative data, and the experimental protocols utilized to elucidate these pathways.

Introduction to Dibenzazepine Metabolism

Dibenzazepines undergo extensive metabolism in the body, primarily in the liver. The biotransformation of these compounds is crucial for their elimination and detoxification, but it also leads to the formation of active and potentially toxic metabolites. Understanding these metabolic pathways is paramount for optimizing drug efficacy, minimizing adverse effects, and predicting drug-drug interactions. The metabolism of dibenzazepines can be broadly categorized into Phase I and Phase II reactions.

Phase I reactions , primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the parent drug molecule. For dibenzazepines, this often involves oxidation reactions.

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion from the body. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the key enzymes in this process.

Metabolic Pathways of Key Dibenzazepines

The metabolic fates of carbamazepine, oxcarbazepine, and eslicarbazepine acetate, while sharing some similarities due to their common dibenzazepine core, exhibit significant differences that influence their clinical profiles.

Carbamazepine (CBZ)

Carbamazepine is almost completely metabolized in the liver, with less than 5% excreted unchanged[1]. Its metabolism is complex, involving multiple pathways.

The major metabolic pathway of carbamazepine is the formation of the pharmacologically active metabolite, carbamazepine-10,11-epoxide (CBZ-E)[2][3]. This reaction is primarily catalyzed by CYP3A4, with minor contributions from CYP2C8[2][3]. CBZ-E is then further metabolized by epoxide hydrolase 1 (EPHX1) to the inactive carbamazepine-10,11-trans-dihydrodiol (CBZ-diol).

Minor metabolic pathways for carbamazepine include hydroxylation at various positions on the aromatic rings, catalyzed by enzymes such as CYP2B6 and CYP3A4. Glucuronidation, mediated by UGT2B7, also plays a role in the elimination of carbamazepine and its metabolites. Carbamazepine is a known inducer of CYP3A4 and CYP2B6, leading to autoinduction of its own metabolism.

Oxcarbazepine (OXC)

Oxcarbazepine is a prodrug that is rapidly and extensively metabolized to its active metabolite, 10-hydroxycarbazepine (MHD), also known as licarbazepine. This reduction is catalyzed by cytosolic reductases. Unlike carbamazepine, the metabolism of oxcarbazepine to its active metabolite does not involve the formation of an epoxide intermediate, which is thought to contribute to a better tolerability profile.

MHD is the primary active entity and is subsequently eliminated mainly through glucuronidation.

Eslicarbazepine Acetate (ESL)

Eslicarbazepine acetate is another prodrug that is rapidly and extensively hydrolyzed to its active metabolite, eslicarbazepine (S-licarbazepine), which is the S-enantiomer of licarbazepine. This conversion is mediated by esterases during first-pass metabolism.

Similar to MHD from oxcarbazepine, eslicarbazepine is primarily eliminated via glucuronidation. A key difference in the metabolism of eslicarbazepine acetate compared to oxcarbazepine is the stereoselective formation of the S-enantiomer, which is the more pharmacologically active enantiomer.

Quantitative Data on Dibenzazepine Metabolism

The following tables summarize key quantitative data related to the metabolism of carbamazepine, oxcarbazepine, and eslicarbazepine acetate.

Table 1: Enzyme Kinetic Parameters for Carbamazepine Metabolism

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/nmol CYP) | Reference |

| CYP3A4 | Carbamazepine-10,11-epoxide | 260-442 | 1730 | |

| CYP2C8 | Carbamazepine-10,11-epoxide | - | - | |

| CYP2B6 | 3-hydroxy-carbamazepine | - | - | |

| UGT2B7 | Carbamazepine-N-glucuronide | - | - |

Note: Comprehensive kinetic data for all pathways is not consistently available in the literature.

Table 2: Plasma Concentrations of Oxcarbazepine and its Metabolites

| Compound | Cmax (mg/L) | Tmax (h) | Reference |

| Oxcarbazepine | 0.078-5.0 | - | |

| 10-hydroxycarbazepine (MHD) | 0.78-50 | - |

Concentration ranges are for therapeutic drug monitoring and may vary based on dosage and patient population.

Table 3: Plasma Concentrations of Eslicarbazepine Acetate Metabolites in Healthy Volunteers

| Compound | Dosing Regimen | Cmax (µg/mL) | AUC (µg.h/mL) | Reference |

| Eslicarbazepine | 1200 mg once daily | 19.3 | 338.9 | |

| R-licarbazepine | 1200 mg once daily | 1.0 | 21.9 | |

| Oxcarbazepine | 1200 mg once daily | 0.5 | 6.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the investigation of dibenzazepine metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of a dibenzazepine compound.

Materials:

-

Human liver microsomes (pooled)

-

Dibenzazepine test compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ice-cold)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume of 200 µL containing:

-

Phosphate buffer (100 mM, pH 7.4)

-

Human liver microsomes (final concentration 0.5 mg/mL)

-

Dibenzazepine test compound (final concentration 1 µM)

-

MgCl2 (final concentration 3 mM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to a new tube and analyze by LC-MS/MS to determine the depletion of the parent compound and the formation of metabolites.

LC-MS/MS Analysis of Dibenzazepine Metabolites

This protocol outlines a general method for the quantification of dibenzazepine and its metabolites in a prepared sample from an in vitro or in vivo study.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Methanol or acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to separate the parent drug from its metabolites.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for the parent drug and each expected metabolite, as well as the internal standard. These need to be optimized for each compound. For example, for oxcarbazepine, a transition of m/z 253.1 → 180.2 has been used.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

In Vivo Metabolism Study in Rodents

This protocol provides a framework for conducting an in vivo study to investigate the pharmacokinetic profile and metabolic fate of a dibenzazepine.

Animals:

-

Male Sprague-Dawley rats (or other suitable rodent model).

Procedure:

-

Dosing: Administer the dibenzazepine compound to the rats via oral gavage or intravenous injection at a predetermined dose.

-

Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method, such as tail vein or saphenous vein bleeding. Collect urine and feces over a 24 or 48-hour period in metabolic cages.

-

Sample Processing:

-

Blood: Process blood samples to obtain plasma by centrifugation.

-

Urine and Feces: Homogenize and extract feces.

-

-

Sample Preparation: Prepare plasma, urine, and fecal extracts for analysis by protein precipitation or solid-phase extraction.

-

Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the parent drug and its metabolites.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

-

Metabolite Profiling: Identify and quantify the metabolites present in plasma, urine, and feces to determine the major routes of elimination.

Visualization of Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic pathways of carbamazepine, oxcarbazepine, and eslicarbazepine acetate.

References

- 1. ClinPGx [clinpgx.org]

- 2. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug-Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing and Application of High-Purity Dibenzazepinone-d4: A Technical Guide

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing, verifying, and applying high-purity Dibenzazepinone-d4. Deuterated compounds like this compound are invaluable as internal standards in pharmacokinetic and metabolic studies due to their distinct mass, which allows for accurate quantification in complex biological matrices.[1][2]

Sourcing High-Purity this compound

Identifying a reliable supplier is the first critical step. Key considerations include documented purity, isotopic enrichment, and proper storage and shipping conditions. The compound is typically a yellow solid with the CAS Number 1189706-86-2.[3][4]

Table 1: Comparison of Commercial Suppliers

| Supplier | Product Number (Example) | CAS Number | Molecular Formula | Molecular Weight | Form | Storage Temp. |

| Pharmaffiliates | PA STI 029630 | 1189706-86-2 | C₁₄H₇D₄NO | 213.27 | Yellow Solid | 2-8°C |

| Santa Cruz Biotechnology | sc-217376 | 1189706-86-2 | C₁₄H₇D₄NO | 213.27 | Solid | -20°C |

| ChemicalBook | CB7648773 | 1189706-86-2 | C₁₄H₅D₄NO | 211.25 | Solid | -20°C Freezer |

| Smolecule | SM14782 | 1189706-86-2 | C₁₄H₁₁NO | 213.27 | Solid | -20°C |

Note: Purity specifications should be confirmed with the supplier via a lot-specific Certificate of Analysis (CoA).

Experimental Workflows and Protocols

A systematic workflow ensures the quality and appropriate use of the sourced material. This involves initial supplier verification, in-house quality control, and finally, application in research.

Caption: Workflow for sourcing, qualifying, and using this compound.

While specific synthesis routes for this compound are proprietary, a plausible method can be inferred from the synthesis of related deuterated dibenzazepine compounds.[1] The process would likely involve the cyclization of deuterated precursors.

Protocol: Synthesis of Deuterated Dibenzazepine Core

-

Reaction Setup : In a suitable reaction vessel, dissolve the appropriate deuterated precursor (e.g., a deuterated iminostilbene derivative) in a solvent mixture, such as acetic acid and water.

-

Carbamoylation : Heat the mixture (e.g., to 60°C) and slowly add a carbamoylating agent like sodium cyanate over several hours.

-

Crystallization : Cool the reaction mixture to promote the crystallization of the deuterated dibenzazepine intermediate.

-

Purification : Isolate the product via filtration. Further purification is critical to achieve high purity for its use as an internal standard. This is typically achieved through recrystallization from a suitable solvent system (e.g., dichloromethane/ethyl acetate or isopropanol) or preparative chromatography.

In-house verification of the compound's identity, purity, and isotopic enrichment is essential.

Table 2: Analytical Methods for Quality Control

| Method | Purpose | Protocol Summary | Expected Outcome |

| HPLC/UPLC | Determine chemical purity. | Dissolve a sample in a suitable solvent (e.g., Acetonitrile/Water). Inject onto a C18 column with a gradient elution. Monitor at a relevant UV wavelength. | A major peak corresponding to the compound with purity >98%. |

| Mass Spectrometry (MS) | Confirm molecular weight and isotopic enrichment. | Infuse a diluted sample into an ESI-MS. Acquire a full scan spectrum in positive ion mode. | A prominent ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]⁺ at m/z 214.28). |

| NMR Spectroscopy | Confirm chemical structure and deuterium incorporation. | Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. | ¹H NMR will show the absence of signals at positions where deuterium has been incorporated. |

Biological Context and Mechanism of Action

Dibenzazepinone and its derivatives are primarily researched for their potential in neuroscience. They have been investigated for anxiolytic, antidepressant, and anticonvulsant properties, believed to stem from their ability to modulate neurotransmitter systems like serotonin and dopamine. As probes, they help researchers understand the function and mechanisms of neurotransmitter receptors in the brain.

The deuterated form, this compound, is especially useful in pharmacokinetic studies to trace metabolic pathways and in interaction studies to elucidate binding affinities with biological targets such as G-protein coupled receptors (GPCRs).

Caption: Representative GPCR signaling pathway modulated by Dibenzazepinone.

References

Initial NMR Characterization of Dibenzazepinone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial nuclear magnetic resonance (NMR) characterization of Dibenzazepinone-d4. Due to the limited availability of experimental data for this specific isotopologue, this guide is based on predicted NMR data for the parent compound, Dibenzazepinone, and a chemically plausible assumption regarding the positions of deuterium labeling. This document aims to serve as a valuable resource for researchers working with this compound, offering expected spectral data, detailed experimental protocols, and workflow visualizations to guide laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Dibenzazepinone and the anticipated data for this compound. The predicted data for the parent compound was obtained from computational models.

Assumption on Deuteration: It is assumed that the four deuterium atoms in this compound are located on one of the aromatic rings, a common outcome of synthetic deuteration procedures for such scaffolds. This assumption directly impacts the expected NMR spectra as detailed below.

Table 1: Predicted ¹H NMR Data for Dibenzazepinone and Expected Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) for Dibenzazepinone | Expected Chemical Shift (ppm) for this compound | Predicted Multiplicity |

| H-1 | 7.8 - 8.0 | 7.8 - 8.0 | d |

| H-2 | 7.4 - 7.6 | 7.4 - 7.6 | t |

| H-3 | 7.3 - 7.5 | 7.3 - 7.5 | t |

| H-4 | 7.6 - 7.8 | 7.6 - 7.8 | d |

| H-6 | 7.2 - 7.4 | Absent | d |

| H-7 | 7.0 - 7.2 | Absent | t |

| H-8 | 7.1 - 7.3 | Absent | t |

| H-9 | 7.5 - 7.7 | Absent | d |

| H-11 | 8.0 - 8.2 | 8.0 - 8.2 | s |

Note: The absence of signals for H-6, H-7, H-8, and H-9 in the ¹H NMR spectrum of this compound is the primary indicator of successful deuteration at these positions.

Table 2: Predicted ¹³C NMR Data for Dibenzazepinone and Expected Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) for Dibenzazepinone | Expected Chemical Shift (ppm) for this compound | Expected Multiplicity in ¹³C NMR of this compound |

| C-1 | 128 - 130 | 128 - 130 | s |

| C-2 | 126 - 128 | 126 - 128 | s |

| C-3 | 129 - 131 | 129 - 131 | s |

| C-4 | 122 - 124 | 122 - 124 | s |

| C-4a | 138 - 140 | 138 - 140 | s |

| C-5a | 140 - 142 | 140 - 142 | s |

| C-6 | 120 - 122 | 120 - 122 | t (due to C-D coupling) |

| C-7 | 127 - 129 | 127 - 129 | t (due to C-D coupling) |

| C-8 | 124 - 126 | 124 - 126 | t (due to C-D coupling) |

| C-9 | 132 - 134 | 132 - 134 | t (due to C-D coupling) |

| C-9a | 135 - 137 | 135 - 137 | s |

| C-10a | 133 - 135 | 133 - 135 | s |

| C-11 | 165 - 167 | 165 - 167 | s |

| C-11a | 145 - 147 | 145 - 147 | s |

Note: In the ¹³C NMR spectrum of this compound, the signals for the deuterated carbons (C-6, C-7, C-8, and C-9) are expected to appear as triplets with reduced intensity due to coupling with deuterium (spin I=1) and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Molecular Structure and Deuteration Sites

The following diagram illustrates the molecular structure of this compound with the assumed positions of the deuterium atoms highlighted.

Caption: Molecular structure of this compound.

Experimental Protocols

The following are standard operating procedures for the NMR characterization of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.2. ¹H NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR spectrometer

-

Solvent: CDCl₃ or DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): 16 ppm (centered around 6 ppm)

-

Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) is used as an internal reference.

3.3. ¹³C NMR Spectroscopy

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer

-

Solvent: CDCl₃ or DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): 240 ppm (centered around 120 ppm)

-

Referencing: The solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) is used as an internal reference.

Workflow for NMR Characterization

The following diagram outlines the general workflow for the characterization of a novel or isotopically labeled compound like this compound by NMR spectroscopy.

Caption: General workflow for NMR characterization.

Methodological & Application

Application Note: Quantification of Dibenzazepinone in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note presents a detailed protocol for the quantitative analysis of Dibenzazepinone using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Dibenzazepinone, a metabolite of the antiepileptic drug Oxcarbazepine, is quantified using its stable isotope-labeled internal standard, Dibenzazepinone-d4. The method described herein is applicable to researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. The protocol outlines sample preparation from biological matrices, optimized LC-MS/MS parameters, and data analysis procedures.

Introduction

Dibenzazepinone is a key metabolite in the biotransformation of Oxcarbazepine, a widely prescribed second-generation antiepileptic drug. Accurate quantification of Dibenzazepinone is crucial for understanding the pharmacokinetics and metabolism of the parent drug. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the quantitative results. This application note provides a robust and reliable LC-MS/MS method for the determination of Dibenzazepinone in biological samples.

Materials and Reagents

-

Analytes: Dibenzazepinone, this compound (Internal Standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Chemicals: Ammonium acetate

-

Sample Preparation: Protein precipitation plates or solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of Dibenzazepinone and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control samples are prepared by spiking the appropriate working standard solutions into the blank biological matrix (e.g., plasma, serum, urine).

Sample Preparation

a) Protein Precipitation (for Plasma/Serum): To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the internal standard (this compound). Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the mobile phase.

b) Solid-Phase Extraction (SPE) (for Urine): Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load 500 µL of the urine sample (pre-treated with internal standard). Wash the cartridge with 1 mL of 5% methanol in water. Elute the analytes with 1 mL of methanol. Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions: A typical LC system would consist of a binary pump, an autosampler, and a column oven.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

b) Mass Spectrometry (MS) Conditions: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Gas Flow | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dibenzazepinone | 210.1 | 182.1 | 25 |

| This compound | 214.1 | 186.1 | 25 |

Note: Collision energy should be optimized for the specific instrument used.

Data Presentation

The quantitative data for the analysis of Dibenzazepinone should be summarized in a clear and structured table. The following table provides an example of the expected performance of the method.

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Dibenzazepinone quantification.

Signaling Pathway/Logical Relationship

Caption: Logical flow of LC-MS/MS quantification.

Application Notes and Protocols for Sample Preparation in Dibenzazepinone-d4 Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of samples for the analysis of Dibenzazepinone-d4. This compound is a deuterated analog of Dibenzazepinone and is commonly used as an internal standard (IS) in the quantitative analysis of its non-deuterated counterpart, a molecule structurally related to pharmacologically active compounds like Carbamazepine. Accurate quantification of therapeutic drugs and their metabolites in biological matrices is crucial in pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard such as this compound is essential for correcting for matrix effects and variations during the analytical process, thereby ensuring the accuracy and reliability of the results.

The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are widely employed to remove interfering substances from biological matrices such as plasma, serum, and urine prior to analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for achieving desired analytical performance. The following table summarizes typical quantitative data for the extraction of compounds structurally similar to Dibenzazepinone, such as Carbamazepine, from biological matrices. This data can be used as a general guideline for expected performance.

| Technique | Analyte | Matrix | Recovery Rate (%) | Matrix Effect (%) | Reference |

| Protein Precipitation | Carbamazepine | Human Plasma | ~95% | Variable, ion suppression may occur | [1] |

| Liquid-Liquid Extraction | Carbamazepine | Human Plasma | >90% | Minimal | [2] |

| Solid-Phase Extraction | Carbamazepine | Wastewater | 83.6 - 102.2% | Ion suppression observed | [3][4] |

| Solid-Phase Extraction | Carbamazepine Metabolites | Wastewater | 90.6 - 103.5% | Ion suppression observed | [3] |

| Solid-Phase Extraction | Carbamazepine | Surface Water | 95.7 - 102.9% | Minimal ion suppression |

Note: Recovery rates and matrix effects can vary depending on the specific experimental conditions, the complexity of the matrix, and the analytical instrumentation used. The data presented for Carbamazepine is expected to be a good surrogate for the performance of this compound extraction due to their structural similarity.

Experimental Protocols

Detailed methodologies for each of the key sample preparation techniques are provided below. It is recommended to optimize these protocols for your specific application and laboratory conditions.

Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for removing proteins from biological samples, making it suitable for high-throughput analysis.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

This compound internal standard solution

-

Precipitating solvent: Acetonitrile (ACN) or Trichloroacetic acid (TCA)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Aliquoting: Pipette 100 µL of the biological matrix into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of the this compound internal standard solution to the sample.

-

Precipitation:

-

Using Acetonitrile: Add 300 µL of cold acetonitrile to the sample (a 3:1 ratio of solvent to sample is a good starting point).

-

Using Trichloroacetic Acid: Add an appropriate volume of TCA solution to achieve the desired final concentration for precipitation.

-

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube for direct injection or further processing (e.g., evaporation and reconstitution).

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

This compound internal standard solution

-

Extraction solvent: Methyl tert-butyl ether (MTBE)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (compatible with LC mobile phase)

Protocol:

-

Sample Aliquoting and Spiking: To a clean tube, add the biological matrix and the this compound internal standard.

-

Extraction: Add a specific volume of methyl tert-butyl ether to the sample.

-

Vortexing: Vortex the mixture vigorously for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

-

Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer containing the analyte to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume of reconstitution solvent before analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample clean-up and concentration, often providing cleaner extracts than PPT or LLE.

Materials:

-

Biological matrix (e.g., plasma, urine)

-

This compound internal standard solution

-

SPE cartridges (e.g., Oasis HLB)

-

SPE vacuum manifold or positive pressure processor

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (to remove interferences)

-

Elution solvent (to recover the analyte)

-

Evaporation system

-

Reconstitution solvent

Protocol (based on Carbamazepine analysis):

-

Sample Pre-treatment: Depending on the matrix, a pre-treatment step such as pH adjustment or dilution may be necessary. Spike the sample with the this compound internal standard.

-

Cartridge Conditioning: Condition the SPE cartridge by passing a specific volume of methanol through it.

-

Cartridge Equilibration: Equilibrate the cartridge by passing a specific volume of water through it. Do not allow the sorbent to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with a specific wash solution to remove any retained impurities.

-

Elution: Elute the analyte of interest from the cartridge using a suitable elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mobile phase-compatible solvent for analysis.

Visualization of Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for each sample preparation technique.

References

- 1. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Method Development for Therapeutic Drug Monitoring of Oxcarbazepine and its Active Metabolite using a Novel Deuterated Internal Standard

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring [mdpi.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening Follow-up using Dibenzazepinone-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Dibenzazepinone-d4 as an internal standard in the quantitative analysis of hit compounds identified from high-throughput screening (HTS) campaigns. In the context of drug discovery, after a primary HTS identifies potential "hits," accurate quantification of these compounds is crucial for subsequent stages such as hit-to-lead optimization and structure-activity relationship (SAR) studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such quantitative bioanalysis, offering high precision and accuracy by correcting for variability in sample processing and instrument response.[1][2]

High-Throughput Screening Workflow

A typical HTS campaign to identify novel therapeutic candidates involves several stages, from initial screening to hit confirmation and characterization.[3][4] The workflow ensures that promising compounds are rigorously validated before committing to further development.

Application of this compound in Hit Quantification

This compound serves as an ideal internal standard (IS) for the quantification of structurally similar hit compounds, herein referred to as "Lead-DBZ," identified from primary screens. Due to its isotopic labeling, this compound shares nearly identical physicochemical properties with the non-deuterated analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2] This co-elution and similar ionization behavior allow for accurate and precise quantification by correcting for matrix effects and procedural losses.

Experimental Protocols

Preparation of Stock and Working Solutions

Materials:

-

Lead-DBZ reference standard

-

This compound (Internal Standard)

-

LC-MS grade methanol, acetonitrile, and water

-

LC-MS grade formic acid

-

DMSO

Procedure:

-

Lead-DBZ Stock Solution (10 mM): Dissolve the appropriate amount of Lead-DBZ reference standard in DMSO.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Lead-DBZ Working Solutions (for Calibration Curve): Prepare serial dilutions of the Lead-DBZ stock solution in a 50:50 mixture of methanol and water to create a series of calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of Lead-DBZ from a biological matrix (e.g., plasma, cell lysate) following a cell-based assay.

Procedure:

-

Pipette 50 µL of the sample (from the HTS assay), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.

-

To precipitate proteins, add 150 µL of cold acetonitrile to each tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Apparatus:

-

UPLC system (e.g., Waters Acquity or equivalent)

-

Triple quadrupole mass spectrometer

Chromatography Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 3 minutes).

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both Lead-DBZ and this compound. These transitions need to be optimized for the specific "Lead-DBZ" compound.

Data Presentation